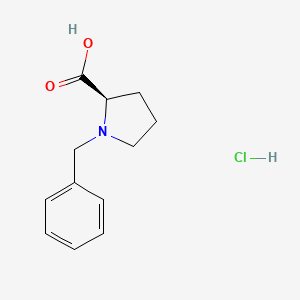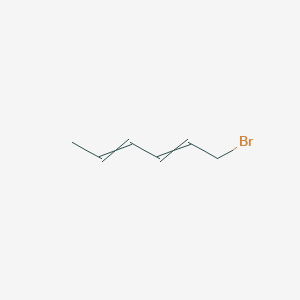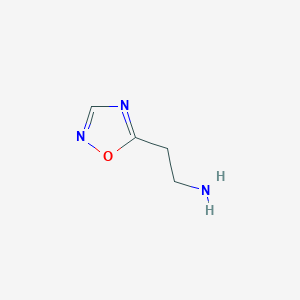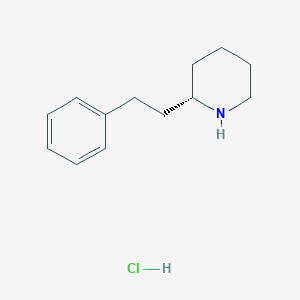![molecular formula C13H16FN3 B11751706 [(1-ethyl-1H-pyrazol-3-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B11751706.png)
[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-fluorophenyl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-fluorophenyl)methyl]amine is a compound that features a pyrazole ring substituted with an ethyl group and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(3-fluorophenyl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole with 3-fluorobenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production process while maintaining the purity and quality of the compound.
化学反应分析
Types of Reactions
[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-fluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-fluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
1-ethyl-1H-pyrazole: A simpler analog without the fluorophenyl group.
3-fluorobenzylamine: A related compound with a similar fluorophenyl group but lacking the pyrazole ring.
1-ethyl-3-(3-fluorophenyl)-1H-pyrazole: A structurally similar compound with both the ethyl and fluorophenyl groups attached to the pyrazole ring.
Uniqueness
[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-fluorophenyl)methyl]amine is unique due to the presence of both the ethyl and fluorophenyl groups, which can impart distinct chemical and biological properties. This combination of substituents can enhance the compound’s reactivity, stability, and potential for specific interactions with biological targets.
属性
分子式 |
C13H16FN3 |
|---|---|
分子量 |
233.28 g/mol |
IUPAC 名称 |
N-[(1-ethylpyrazol-3-yl)methyl]-1-(3-fluorophenyl)methanamine |
InChI |
InChI=1S/C13H16FN3/c1-2-17-7-6-13(16-17)10-15-9-11-4-3-5-12(14)8-11/h3-8,15H,2,9-10H2,1H3 |
InChI 键 |
CPFLAGQPOVZEIQ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC(=N1)CNCC2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-methylethyl)-1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11751623.png)
![[(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751635.png)
![1-Methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B11751640.png)

![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11751656.png)
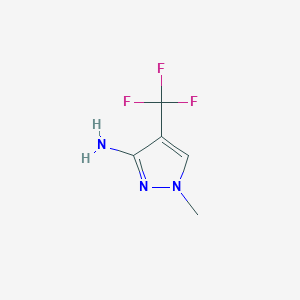
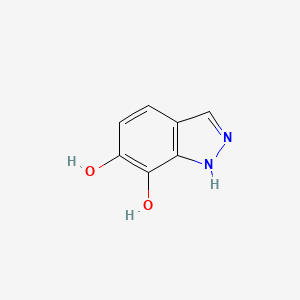
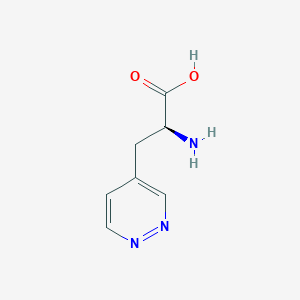

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751679.png)
